![molecular formula C13H16N2O3 B2746245 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol CAS No. 2034244-97-6](/img/structure/B2746245.png)
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and an azetidine ring with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol typically involves multi-step organic synthesis One common approach is to start with the pyridine ring and introduce the cyclopropylmethoxy group through a nucleophilic substitution reaction The azetidine ring can be formed through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be implemented in large-scale reactors.
化学反应分析
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
- (3-(Cyclopropylmethoxy)-2-methoxypyridin-4-yl)(piperidin-1-yl)methanone
- (3-(Cyclopropylmethoxy)-2-methoxypyridin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol is unique due to the presence of both a cyclopropylmethoxy group and a hydroxyl-substituted azetidine ring. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
属性
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-15(7-11)13(17)10-3-4-14-12(5-10)18-8-9-1-2-9/h3-5,9,11,16H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPCYZEEWTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
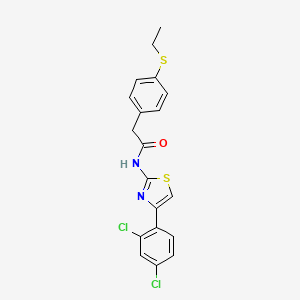
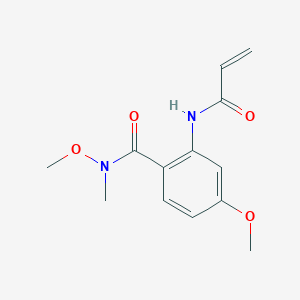
![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![2-methyl-1-[1-(oxolane-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2746167.png)
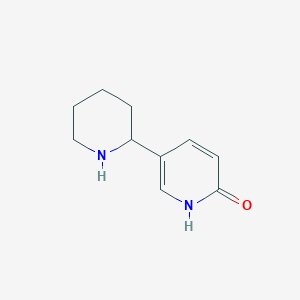
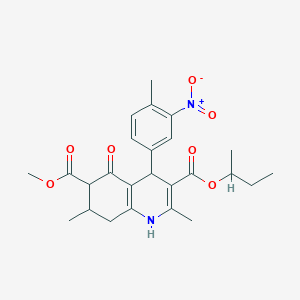
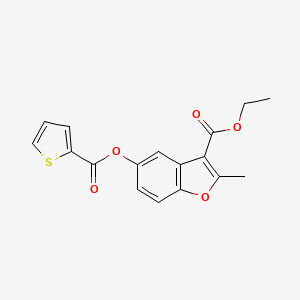
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
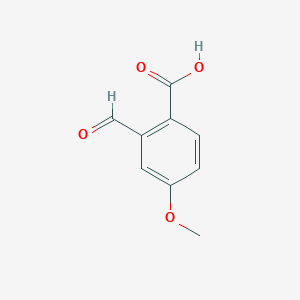
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)
